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Compound of Interest

Compound Name: NH2-PEG8-C1-Boc

Cat. No.: B8104052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and applications of NH2-PEG8-C1-Boc, a heterobifunctional linker critical in the

fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis

Targeting Chimeras (PROTACs).

Chemical Structure and Properties
NH2-PEG8-C1-Boc, with the systematic name tert-butyl (1-amino-3,6,9,12,15,18,21,24-

octaoxaoctacosan-28-yl)carbamate, is a monodisperse polyethylene glycol (PEG) linker. It

features a primary amine (-NH2) at one terminus and a Boc-protected amine at the other,

connected by an eight-unit PEG chain. The "C1" in its common name refers to the single

carbonyl carbon linking the PEG chain to the Boc-protected amine group.

The primary amine allows for covalent attachment to a variety of functional groups, most

commonly carboxylic acids, to form stable amide bonds. The tert-butyloxycarbonyl (Boc)

protecting group on the other end provides a stable handle that can be selectively removed

under mild acidic conditions to reveal a second primary amine, enabling further conjugation.

This bifunctional nature is essential for its role in constructing complex biomolecules.

Chemical Structure:

Physicochemical and General Properties:
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Property Value Reference(s)

Molecular Formula C22H45NO10 [1]

Molecular Weight 483.59 g/mol [1]

Appearance
Colorless to light yellow liquid

or semi-solid
[2]

Solubility
Soluble in DMSO, DMF, DCM,

and water
[1][2]

Purity Typically ≥95%

Storage Conditions

Powder: -20°C for up to 3

years. In solvent: -80°C for up

to 1 year.

Role in PROTAC Development
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein

of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the

proteasome. A PROTAC molecule is composed of three key components: a ligand for the POI,

a ligand for an E3 ligase, and a linker that connects the two.

NH2-PEG8-C1-Boc serves as a versatile PEG-based linker in PROTAC synthesis. The

hydrophilic nature of the eight-unit PEG chain can enhance the solubility and cell permeability

of the resulting PROTAC molecule, which are often large and hydrophobic. The flexibility and

length of the PEG linker are critical parameters that influence the formation of a stable and

productive ternary complex between the POI, the PROTAC, and the E3 ligase.

Below is a diagram illustrating the general mechanism of action for a PROTAC.
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Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols
The following are detailed methodologies for key experiments involving NH2-PEG8-C1-Boc in

the synthesis of a PROTAC.

Amide Coupling of NH2-PEG8-C1-Boc to a Carboxylic
Acid-Containing Molecule
This protocol describes the reaction of the primary amine of NH2-PEG8-C1-Boc with a

carboxylic acid, for instance, on a POI ligand.
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Materials:

NH2-PEG8-C1-Boc

Carboxylic acid-functionalized molecule (e.g., POI ligand)

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with

HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Nitrogen or Argon atmosphere

Standard laboratory glassware and magnetic stirrer

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-

functionalized molecule (1.0 equivalent) in anhydrous DMF.

Add the coupling agent(s) (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0

equivalents). Stir the mixture for 15-30 minutes at room temperature to activate the

carboxylic acid.

In a separate vial, dissolve NH2-PEG8-C1-Boc (1.1 equivalents) in a small amount of

anhydrous DMF.

Add the NH2-PEG8-C1-Boc solution to the activated carboxylic acid mixture.

Allow the reaction to stir at room temperature for 4-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of

ammonium chloride.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

conjugate.

Boc Deprotection of the PEG-Linked Conjugate
This protocol describes the removal of the Boc protecting group to reveal a primary amine for

subsequent conjugation.

Materials:

Boc-protected PEG conjugate

Trifluoroacetic acid (TFA)

Anhydrous Dichloromethane (DCM)

Nitrogen or Argon atmosphere

Standard laboratory glassware and magnetic stirrer

Procedure:

Dissolve the Boc-protected PEG conjugate (1.0 equivalent) in anhydrous DCM in a round-

bottom flask under an inert atmosphere.

Cool the solution to 0 °C using an ice bath.

Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
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Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature

and continue stirring for 1-3 hours.

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent and excess TFA.

To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM

(3 times).

The resulting amine-TFA salt is often used directly in the next coupling step without further

purification. If the free amine is required, a basic workup (e.g., washing with saturated

sodium bicarbonate solution) can be performed.

Experimental and Logical Workflows
The synthesis of a PROTAC using NH2-PEG8-C1-Boc typically follows a structured workflow.

The following diagram illustrates a representative synthetic route.
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PROTAC Synthesis Workflow

Starting Materials:
- POI Ligand-COOH
- NH2-PEG8-C1-Boc
- E3 Ligand-COOH

Step 1: Amide Coupling
(POI Ligand + Linker)

Intermediate:
POI-Linker-Boc

Step 2: Boc Deprotection

Intermediate:
POI-Linker-NH2

Step 3: Amide Coupling
(Intermediate 2 + E3 Ligand)

Final PROTAC Molecule:
POI-Linker-E3 Ligand

Purification & Characterization
(HPLC, NMR, MS)

Click to download full resolution via product page

Caption: A representative workflow for PROTAC synthesis.
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Conclusion
NH2-PEG8-C1-Boc is a valuable and versatile chemical tool for researchers in drug discovery

and chemical biology. Its well-defined structure, featuring a hydrophilic PEG spacer and

orthogonal protecting groups, provides a reliable platform for the construction of complex

molecules like PROTACs. The protocols and information provided in this guide are intended to

facilitate the effective use of this linker in the rational design and synthesis of novel

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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